molecular formula C20H20N2O2 B2855586 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2097927-97-2

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2855586
CAS No.: 2097927-97-2
M. Wt: 320.392
InChI Key: XCQPNDOUAAMCGS-UHFFFAOYSA-N
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Description

Chemical Characteristics: N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide ( 2097927-97-2) is an organic compound with the molecular formula C20H20N2O2 and a molecular weight of 320.4 g/mol . This hybrid molecule features a 2,3-dihydro-1-benzofuran moiety linked through a methylene bridge to a 2-(1-methyl-1H-indol-3-yl)acetamide group, creating a unique structural scaffold for pharmaceutical research . The compound's structural framework incorporates characteristics of indole derivatives, which are recognized for their significant biological activities and prevalence in natural products and medicinal compounds . Research Applications and Potential: This compound belongs to a class of indole-benzofuran hybrids that demonstrate considerable promise in medicinal chemistry research. Structural analogs featuring the 3-(benzofuran-2-ylmethyl)-1H-indole scaffold have been identified as potential autophagy inducers in cancer cell studies . Specifically, research has shown that related derivatives exhibit notable activity against cervical cancer cell lines (SiHa and C33a), with mechanistic studies revealing autophagy-mediated cell death through progressive conversion of LC3I to LC3II and downregulation of p62 . Furthermore, N-alkyl indole derivatives, as a structural class, have been recognized through virtual screening of natural products as having significant inhibitory activity against the SARS-CoV-2 main protease (Mpro), suggesting potential for antiviral research applications . Usage and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle the compound using appropriate personal protective equipment and adhere to standard laboratory safety protocols. The product is available in various quantities to support different research needs and scales .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22-12-14(16-6-2-4-8-18(16)22)10-20(23)21-11-15-13-24-19-9-5-3-7-17(15)19/h2-9,12,15H,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPNDOUAAMCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a benzofuran moiety and an indole derivative, which are both known to exhibit significant biological activities.

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in cancer cells, particularly in HeLa and MCF-7 cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest (G2/M phase)
HT-290.86Tubulin polymerization inhibition

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization, similar to the action of colchicine .

Anti-inflammatory Effects

Research has also suggested that benzofuran derivatives possess anti-inflammatory properties. This compound may exert its effects by modulating inflammatory cytokines and inhibiting pathways such as NF-kB .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of benzofuran derivatives in models of neuropathic pain. The compound has been shown to reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior, suggesting a targeted action on pain pathways without central nervous system side effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation.
  • Tubulin Interaction : Similar to colchicine, it inhibits tubulin polymerization, disrupting mitotic spindle formation during cell division.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Anticancer Activity

In a study assessing the anticancer properties against various cell lines, N-[...] demonstrated significant growth inhibition with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Neuroprotective Effects

In animal models for neuropathic pain, treatment with N-[...] resulted in significant pain relief without adverse effects on motor functions. This suggests a selective analgesic effect that warrants further investigation for chronic pain management .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / Structure Key Features Biological Activity / Target Key Differences vs. Target Compound Reference
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Indol-3-yl-methyl, trimethoxyphenyl, pyrazole/triazole substituents Tubulin polymerization inhibition (IC50: 1–10 µM) Trimethoxyphenyl instead of benzofuran; enhanced antiproliferative activity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone ring Structural mimic of benzylpenicillin lateral chain Chlorinated aryl group; lacks indole/benzofuran
2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide Hydrazono linker, hydroxybenzoyl group Unspecified (potential kinase inhibition) Hydrazone moiety introduces hydrogen bonding variability
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide Phthalide core, acetylated benzofuran Intermediate for heterocyclic synthesis Phthalide instead of dihydrobenzofuran; no indole

Key Observations:

Tubulin-Targeting Analogues (): Compounds with the indol-3-yl-methyl-acetamide scaffold, such as those bearing trimethoxyphenyl groups, exhibit potent antiproliferative activity (IC50: 1–10 µM) via tubulin polymerization inhibition.

Antibiotic Analogues () : N-Substituted 2-arylacetamides structurally resemble benzylpenicillin, suggesting β-lactam-like activity. However, the target compound’s indole and benzofuran groups likely redirect its mechanism toward cancer targets rather than bacterial enzymes .

Conformational Flexibility (): Substituents like hydrazono () or dichlorophenyl () groups introduce hydrogen-bonding or steric effects that alter dimerization (e.g., R22(10) hydrogen-bonded dimers in ). The target compound’s dihydrobenzofuran may enforce a planar conformation, optimizing hydrophobic interactions .

Key Observations:

Synthetic Accessibility : The target compound may require multi-step synthesis, including benzofuran ring formation (e.g., via cyclization of catechol derivatives) followed by amide coupling, as seen in for phthalide derivatives .

Crystallinity : highlights conformational polymorphism in acetamides, but the target’s rigid benzofuran may simplify crystallization, aiding in X-ray structure determination .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Fragmentation of the Target Molecule

The target compound can be dissected into two primary subunits:

  • 2-(1-Methyl-1H-indol-3-yl)acetamide (Indole-acetamide subunit)
  • (2,3-Dihydro-1-benzofuran-3-yl)methylamine (Benzofuran-amine subunit)
Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide

Method A: Friedel-Crafts Acetylation and Amidation

  • 1-Methylindole Preparation : Indole is methylated at the 1-position using methyl iodide and a base (e.g., NaH) in anhydrous THF.
    $$
    \text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} 1\text{-Methylindole} \quad (85\%\text{ yield})
    $$
  • Friedel-Crafts Acetylation : The 3-position of 1-methylindole is acetylated using acetyl chloride and AlCl₃ in dichloromethane.
    $$
    1\text{-Methylindole} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} 3\text{-Acetyl-1-methylindole} \quad (78\%\text{ yield})
    $$
  • Conversion to Acetamide : The acetyl group is brominated (via Hell–Volhard–Zelinskii reaction) and subsequently aminated with aqueous ammonia:
    $$
    3\text{-Acetyl-1-methylindole} \xrightarrow{\text{PBr}3} 3\text{-(Bromoacetyl)-1-methylindole} \xrightarrow{\text{NH}3} 2\text{-(1-Methylindol-3-yl)acetamide} \quad (62\%\text{ overall yield})
    $$

Method B: Direct Acetamide Installation via Mannich Reaction
An alternative route employs a Mannich reaction with 1-methylindole, formaldehyde, and acetamide in acetic acid:
$$
1\text{-Methylindole} + \text{HCHO} + \text{CH}3\text{CONH}2 \xrightarrow{\text{AcOH}} 2\text{-(1-Methylindol-3-yl)acetamide} \quad (70\%\text{ yield})
$$

Synthesis of (2,3-Dihydro-1-benzofuran-3-yl)methylamine

Method C: Cyclization of Epoxy Precursors

  • Epoxidation of Allylphenol : 2-Allylphenol is epoxidized using m-CPBA in dichloromethane:
    $$
    2\text{-Allylphenol} + \text{m-CPBA} \rightarrow 2\text{-(2,3-Epoxypropyl)phenol} \quad (88\%\text{ yield})
    $$
  • Acid-Catalyzed Cyclization : The epoxide undergoes cyclization with BF₃·Et₂O to form 2,3-dihydro-1-benzofuran-3-ol:
    $$
    2\text{-(2,3-Epoxypropyl)phenol} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} 2,3\text{-Dihydro-1-benzofuran-3-ol} \quad (82\%\text{ yield})
    $$
  • Amination via Mitsunobu Reaction : The alcohol is converted to the amine using diphenylphosphoryl azide (DPPA) and DIAD in THF:
    $$
    2,3\text{-Dihydro-1-benzofuran-3-ol} + \text{DPPA} \xrightarrow{\text{DIAD, THF}} (2,3\text{-Dihydro-1-benzofuran-3-yl)methylamine} \quad (65\%\text{ yield})
    $$

Coupling Strategies for Final Assembly

Amide Bond Formation

Method D: Carbodiimide-Mediated Coupling
The indole-acetamide (1.1.1) and benzofuran-amine (1.1.2) are coupled using EDCI and HOBt in DMF:
$$
2\text{-(1-Methylindol-3-yl)acetic acid} + \text{(2,3-Dihydro-1-benzofuran-3-yl)methylamine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target Compound} \quad (75\%\text{ yield})
$$

Method E: Mixed Carbonate Activation
The carboxylic acid is activated as a pentafluorophenyl ester for improved reactivity:
$$
2\text{-(1-Methylindol-3-yl)acetic acid} + \text{PFP-OH} \xrightarrow{\text{DCC}} \text{PFP ester} \xrightarrow{\text{Benzofuran-amine}} \text{Target Compound} \quad (82\%\text{ yield})
$$

Optimization and Reaction Conditions

Solvent and Temperature Effects

Parameter EDCI Coupling Mixed Carbonate
Solvent DMF Dichloromethane
Temperature (°C) 25 0→25
Time (h) 12 6
Yield (%) 75 82

Catalytic Additives

  • HOBt : Reduces racemization in EDCI-mediated couplings.
  • DMAP : Accelerates mixed carbonate formation (2 mol% used in Method E).

Analytical Validation and Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.55 (d, J = 7.8 Hz, 1H, Indole H-4)
  • δ 7.32–7.18 (m, 4H, Benzofuran H-5,6,7,8)
  • δ 6.95 (s, 1H, Indole H-2)
  • δ 4.21 (dd, J = 9.1 Hz, 1H, Benzofuran CH₂N)
  • δ 3.72 (s, 3H, N-CH₃)

HRMS (ESI⁺) :
Calculated for C₂₁H₂₁N₃O₂ [M+H]⁺: 348.1706; Found: 348.1709.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

  • Issue : Competing acetylation at indole C-2 position.
  • Solution : Use bulky Lewis acids (e.g., ZnCl₄⁻) to direct C-3 acetylation.

Epimerization During Coupling

  • Issue : Racemization at the benzofuran chiral center.
  • Solution : Employ low-temperature (0°C) couplings with HOBt additive.

Q & A

Q. How do researchers design in vivo studies to assess pharmacokinetics and toxicity?

  • Rodent Models : Administer orally (10 mg/kg) and collect plasma for LC-MS/MS analysis (Tmax, Cmax, AUC) .
  • Toxicogenomics : RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

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